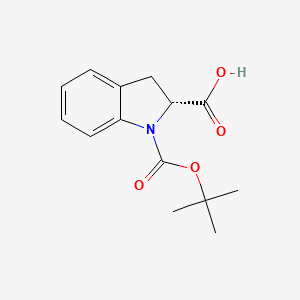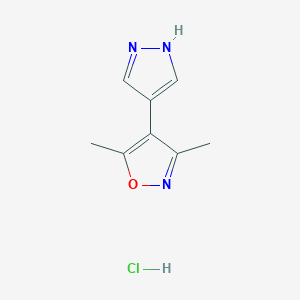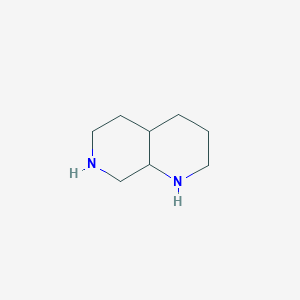
S-(2-ethoxy-2-oxoethyl)homocysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(2-ethoxy-2-oxoethyl)homocysteine is a derivative of homocysteine, an amino acid that contains a thiol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-ethoxy-2-oxoethyl)homocysteine involves the reaction of homocysteine with ethyl oxalate under controlled conditions. The reaction typically requires a solvent such as benzene and a catalyst like sodium foil. The process involves heating the mixture to facilitate the reaction and achieve the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
S-(2-ethoxy-2-oxoethyl)homocysteine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to yield the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like methyl iodide and acetyl chloride are employed for substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
S-(2-ethoxy-2-oxoethyl)homocysteine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in metabolic pathways and potential as a biomarker.
Medicine: Investigated for its therapeutic potential in treating diseases related to homocysteine metabolism.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of S-(2-ethoxy-2-oxoethyl)homocysteine involves its interaction with various enzymes and proteins. It can act as a substrate for enzymes involved in homocysteine metabolism, influencing pathways such as methylation and transsulfuration. The compound’s effects are mediated through its ability to modulate enzyme activity and interact with molecular targets like S-ribosylhomocysteine lyase .
Comparaison Avec Des Composés Similaires
Similar Compounds
- S-(2-ethoxy-2-oxoethyl)sulfanyl derivatives
- S-(2-ethoxy-2-oxoethyl)(methyl)amino derivatives
Uniqueness
S-(2-ethoxy-2-oxoethyl)homocysteine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and biological processes. Its ethoxy and oxoethyl groups confer distinct reactivity compared to other homocysteine derivatives .
Propriétés
Formule moléculaire |
C8H15NO4S |
|---|---|
Poids moléculaire |
221.28 g/mol |
Nom IUPAC |
2-amino-4-(2-ethoxy-2-oxoethyl)sulfanylbutanoic acid |
InChI |
InChI=1S/C8H15NO4S/c1-2-13-7(10)5-14-4-3-6(9)8(11)12/h6H,2-5,9H2,1H3,(H,11,12) |
Clé InChI |
OELRIDDGOPXVOH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CSCCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



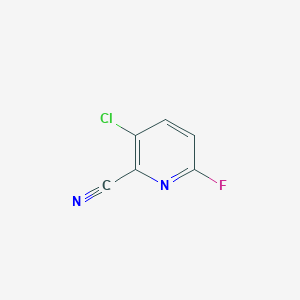

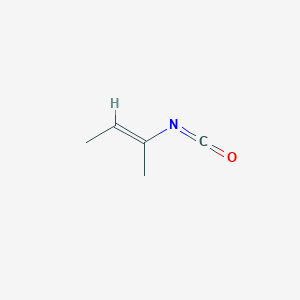
amine](/img/structure/B13513782.png)
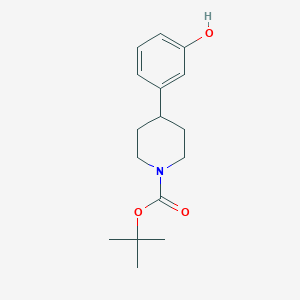
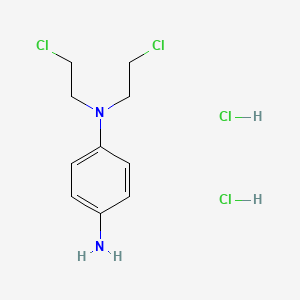
![1-[3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-1H-pyrazole-3-carboxylicacid](/img/structure/B13513810.png)
![7-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13513815.png)

